2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol 2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20428053
InChI: InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC20428053

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol -

Specification

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name 2-methyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H10N2OS/c1-7-11-9(5-10(13)12-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H,11,12,13)
Standard InChI Key QOZVIDMTCYIFHR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=O)N1)CC2=CSC=C2

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The substitution pattern at positions 2, 4, and 6 distinguishes this derivative:

  • Position 2: A methyl group (-CH₃) enhances lipophilicity and influences electronic properties.

  • Position 4: A hydroxyl group (-OH) introduces hydrogen-bonding potential.

  • Position 6: A thiophen-3-ylmethyl substituent (-CH₂-C₄H₃S) integrates sulfur-containing aromaticity, which may modulate biological activity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₁₀H₁₀N₂OSDerived from analogs
Molecular Weight206.26 g/molCalculated
Melting PointNot reportedLimited data
SolubilityLikely polar aprotic solventsInferred from analogs
Spectral Data (IR)υ(OH) ~3200 cm⁻¹, υ(C=N) ~1650 cm⁻¹Comparable to

The presence of the thiophene ring introduces π-π stacking capabilities, while the hydroxyl group at position 4 enables tautomerism between the 4-ol and 4-one forms, a feature observed in related pyrimidinones .

Synthetic Methodologies

Key Starting Materials

Synthetic routes to 2-methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol typically begin with functionalized pyrimidine or thiophene precursors:

  • Thiophene-3-carbaldehyde: Used to introduce the thiophen-3-ylmethyl group via nucleophilic addition or condensation .

  • 2-Methylpyrimidin-4-ol: Serves as the core structure for subsequent alkylation at position 6 .

Alkylation and Cyclocondensation

A representative pathway involves:

  • S-Alkylation: Reaction of 2-methylpyrimidin-4-ol with thiophen-3-ylmethyl halide (e.g., chloride or bromide) in the presence of a base such as potassium carbonate. This step attaches the thiophene moiety to the pyrimidine ring .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the final product .

Alternative approaches utilize multicomponent reactions, such as the Biginelli reaction, though these are less commonly reported for this specific derivative .

Physicochemical and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Thiophene protons: δ 6.8–7.4 ppm (multiplet, 3H, Ar-H) .

    • Pyrimidine H-5: δ 8.1–8.3 ppm (singlet, 1H) .

    • Methyl groups: δ 2.5 ppm (s, 3H, C2-CH₃) and δ 4.1 ppm (s, 2H, CH₂-thiophene) .

  • ¹³C NMR:

    • C2-CH₃: ~25 ppm.

    • Pyrimidine C4-OH: ~165 ppm (carbonyl region due to tautomerism) .

Mass Spectrometry

The molecular ion peak [M+H]⁺ at m/z 207.1 confirms the molecular weight. Fragmentation patterns typically include loss of the thiophen-3-ylmethyl group (-87 Da) and subsequent decomposition of the pyrimidine ring .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the methyl and hydroxyl groups to optimize pharmacokinetics.

  • Target Identification: Proteomic studies to elucidate molecular targets in disease pathways.

  • Formulation Development: Nanoencapsulation to enhance bioavailability of this lipophilic compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator